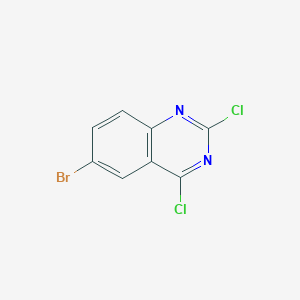

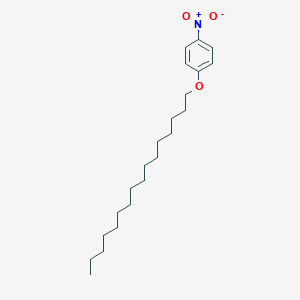

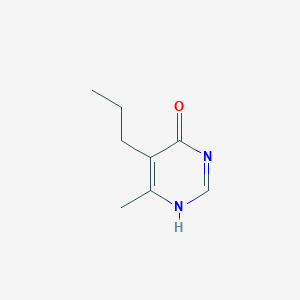

![molecular formula C15H18N4O B010437 N,N,2,6-tetramethyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline CAS No. 19595-66-5](/img/structure/B10437.png)

N,N,2,6-tetramethyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,N,2,6-tetramethyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline, commonly known as TO-PRO-3, is a fluorescent dye that is widely used in scientific research. Its unique properties make it an ideal tool for a variety of applications, including cell imaging, DNA staining, and flow cytometry. In

Mécanisme D'action

TO-PRO-3 binds to DNA through intercalation, which involves insertion of the dye molecule between the base pairs of the DNA double helix. This binding results in fluorescence, allowing for visualization and analysis of DNA in cells.

Biochemical and Physiological Effects

TO-PRO-3 is generally considered to be non-toxic and non-carcinogenic, making it a safe tool for scientific research. However, it is important to note that excessive exposure to the dye may result in cellular damage or death. Additionally, TO-PRO-3 can interfere with some DNA-binding proteins, leading to altered gene expression.

Avantages Et Limitations Des Expériences En Laboratoire

TO-PRO-3 has several advantages as a tool for scientific research. Its fluorescent properties make it an ideal tool for visualizing and analyzing cellular structures and processes. Additionally, it is relatively easy to use and does not require specialized equipment. However, there are also some limitations to its use. TO-PRO-3 is not suitable for use in live cells, as it is not membrane-permeable. Additionally, it can interfere with some DNA-binding proteins, which may impact experimental results.

Orientations Futures

There are several potential future directions for research involving TO-PRO-3. One area of interest is the development of new fluorescent dyes with improved properties, such as increased sensitivity or specificity. Additionally, there is potential for the use of TO-PRO-3 in new applications, such as in the development of biosensors or diagnostic tools. Finally, further research is needed to fully understand the mechanism of action of TO-PRO-3 and its impact on cellular processes.

Conclusion

In conclusion, TO-PRO-3 is a valuable tool for scientific research due to its fluorescent properties and ability to stain DNA in cells. Its unique properties make it an ideal tool for a variety of applications, including cell imaging, DNA staining, and flow cytometry. While there are some limitations to its use, TO-PRO-3 remains an important tool for researchers in a variety of fields.

Méthodes De Synthèse

TO-PRO-3 is synthesized through a series of chemical reactions, starting with the precursor 4-chloro-2,6-dimethylphenol. This compound is first reacted with sodium nitrite to form a diazonium salt, which is then coupled with 4-(pyridin-1-yl)aniline to form the azo compound. The resulting compound is then oxidized to form the final product, TO-PRO-3.

Applications De Recherche Scientifique

TO-PRO-3 is widely used in scientific research due to its fluorescent properties. It can be used to stain DNA in live or fixed cells, allowing for visualization and analysis of cellular structures. It is also used in flow cytometry to identify and sort cells based on their DNA content. Additionally, TO-PRO-3 can be used to label specific proteins or organelles in cells, allowing for detailed analysis of cellular processes.

Propriétés

| 19595-66-5 | |

Formule moléculaire |

C15H18N4O |

Poids moléculaire |

270.33 g/mol |

Nom IUPAC |

N,N,2,6-tetramethyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline |

InChI |

InChI=1S/C15H18N4O/c1-11-9-14(10-12(2)15(11)18(3)4)17-16-13-5-7-19(20)8-6-13/h5-10H,1-4H3 |

Clé InChI |

HKVOAJBQPIZRLH-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1N(C)C)C)N=NC2=CC=[N+](C=C2)[O-] |

SMILES canonique |

CC1=CC(=CC(=C1N(C)C)C)N=NC2=CC=[N+](C=C2)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

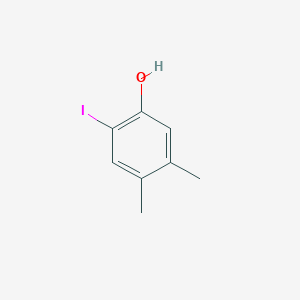

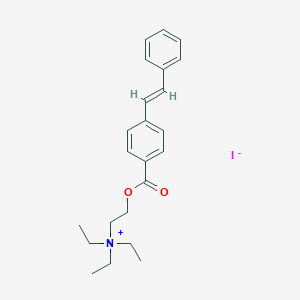

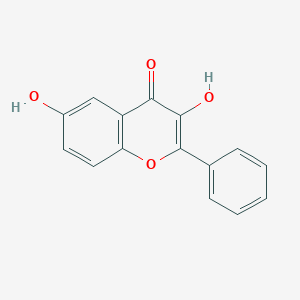

![7-(Hydroxymethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B10355.png)

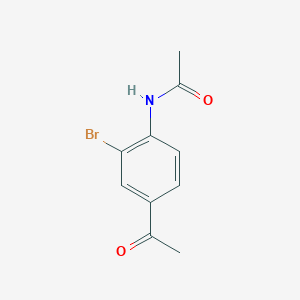

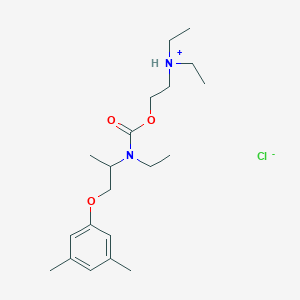

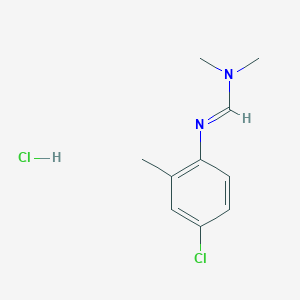

![Silanol, cyclohexylphenyl[2-(1-piperidinyl)ethyl]-](/img/structure/B10376.png)

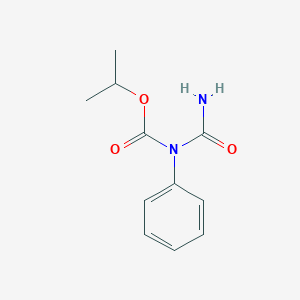

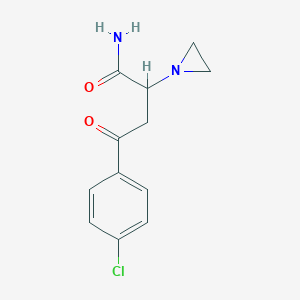

![2-(2-benzylsulfanylethyl)-1-[2-(1H-imidazol-5-yl)ethyl]guanidine](/img/structure/B10377.png)